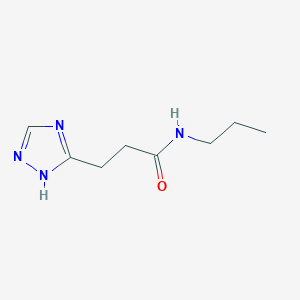![molecular formula C11H10N2O3S B2383633 4-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid CAS No. 929973-36-4](/img/structure/B2383633.png)
4-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid (4-MOMB) is an organic compound belonging to the class of carboxylic acids. 4-MOMB is a relatively new compound and has been studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Anti-Infective Agents
4-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid: has been investigated as an anti-infective agent. Researchers have synthesized various 1,2,4-oxadiazole derivatives with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds hold promise in combating infectious diseases caused by microorganisms such as bacteria, viruses, and parasites.
Antibacterial Activity
In vitro studies have explored the antibacterial potential of this compound. It exhibits activity against certain bacterial strains, making it a candidate for further investigation as an antibiotic agent .
Antifungal Properties
4-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid: has demonstrated antifungal activity against various fungi. Notably, compound 5d exhibited prominent antifungal effects, suggesting its potential as a broad-spectrum antifungal agent .
Mode of Action
Understanding the mode of action is crucial for drug development. Researchers have explored the chemical insights of 1,2,4-oxadiazoles, including this compound, to design new chemical entities with anti-infective properties. Investigating the interactions with microbial targets provides valuable information for drug design .
Structural Variations
The versatility of 1,2,4-oxadiazoles lies in their regioisomeric structures. Researchers have synthesized derivatives with different substitution patterns (e.g., 1,2,3-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole). These variations impact their biological activities and pharmacological profiles .
Toxicity Assessment
In vivo toxicity studies in mice have shown that this compound is non-toxic at a concentration of 100 mg/kg. This safety profile is essential for further drug development and clinical evaluation .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been found to be incorporated in many experimental, investigational, and marketed drugs .
Mode of Action
It is known that 1,2,4-oxadiazoles can interact with their targets through various mechanisms, depending on the specific structure of the compound and the target .
Biochemical Pathways
1,2,4-oxadiazoles are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds with similar structures have been found to exhibit a broad spectrum of biological effects .
Propiedades
IUPAC Name |
4-[(3-methyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-7-12-10(16-13-7)6-17-9-4-2-8(3-5-9)11(14)15/h2-5H,6H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBNRJMZYYGHKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CSC2=CC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

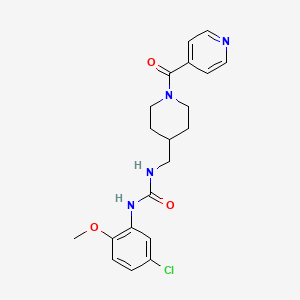
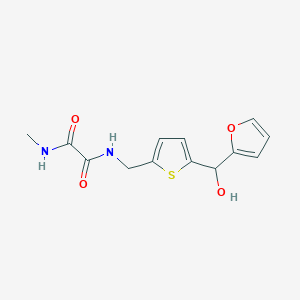
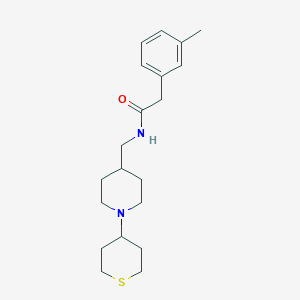
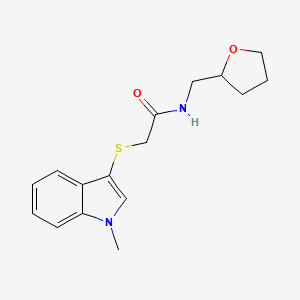
![5-[({4-[(4-Fluorobenzyl)oxy]phenyl}methylene)amino]-2-methylbenzenecarbonitrile](/img/structure/B2383556.png)
![3-methoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2383557.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(4-methylthiophen-2-yl)methanone](/img/structure/B2383558.png)
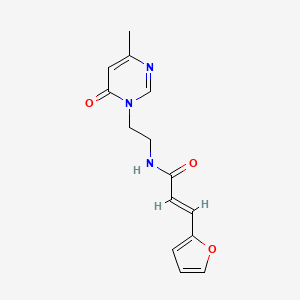
![9-Methyl-6,9-diazaspiro[4.5]decane dihydrochloride](/img/structure/B2383565.png)
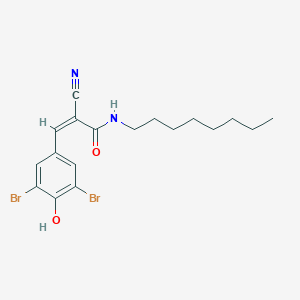
![4-phenethyl-1-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2383569.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-phenoxyethyl)propanamide](/img/structure/B2383570.png)
![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide](/img/structure/B2383572.png)
